molecular formula C17H21N3O3S B7686663 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide

3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B7686663
M. Wt: 347.4 g/mol
InChI Key: IVYLNCILBGJIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Moreover, 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and decrease oxidative stress in the brain. Additionally, it has been found to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its relatively simple synthesis method, which makes it accessible for researchers. Moreover, it has been found to have low toxicity and high bioavailability, which are desirable properties for a potential therapeutic agent. However, one of the limitations of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. One of the potential areas of application is in the treatment of cancer, where it can be used as a chemotherapeutic agent. Moreover, its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A and its potential interactions with other drugs.
Conclusion:
In conclusion, 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is a novel small molecule that has shown promising potential for therapeutic applications in various fields. Its relatively simple synthesis method, low toxicity, and high bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential interactions with other drugs.

Synthesis Methods

3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-nitrobenzenesulfonamide with ethylamine, followed by the reduction of the nitro group to an amine group. The resulting compound is then reacted with 3-bromomethylpyridine, and the final product is obtained after purification.

Scientific Research Applications

3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A can inhibit the growth of cancer cells and promote apoptosis. Moreover, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-8-5-14(6-9-16)7-10-17(21)19-13-15-4-3-11-18-12-15/h3-6,8-9,11-12,20H,2,7,10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYLNCILBGJIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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